1-(3-Chloro-4-methoxyphenyl)propan-1-one
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Overview
Description
1-(3-Chloro-4-methoxyphenyl)propan-1-one is an organic compound with the molecular formula C10H11ClO2. It is a derivative of phenylpropanone, characterized by the presence of a chloro and methoxy group on the benzene ring.
Mechanism of Action
Target of Action
It is listed under the category ofNeurology Research Chemicals , suggesting that it may have a role in neurological pathways or processes.
Mode of Action
A related compound, 3-chloro-4’-methoxychalcone, is known to undergo nucleophilic attacks to form a cyclic bromonium intermediate
Biochemical Pathways
Given its categorization underNeurology Research Chemicals , it is plausible that it may influence pathways related to neurological functions or disorders.
Pharmacokinetics
Its molecular weight is listed as198.65 g/mol , which could influence its bioavailability and pharmacokinetic behavior.
Action Environment
It is noted that the compound is stored atroom temperature , suggesting that it is stable under these conditions.
Preparation Methods
The synthesis of 1-(3-Chloro-4-methoxyphenyl)propan-1-one typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 3-chloro-4-methoxybenzoyl chloride with propan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Chemical Reactions Analysis
1-(3-Chloro-4-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and solvents like ethanol or dichloromethane. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(3-Chloro-4-methoxyphenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound can be used in the study of enzyme interactions and metabolic pathways.
Comparison with Similar Compounds
1-(3-Chloro-4-methoxyphenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Methoxyphenyl)propan-1-one: Lacks the chloro group, which can affect its reactivity and applications.
1-(3-Chloro-4-hydroxyphenyl)propan-1-one:
1-(3-Chloro-4-methylphenyl)propan-1-one: The presence of a methyl group instead of a methoxy group can alter its chemical behavior and applications.
Properties
IUPAC Name |
1-(3-chloro-4-methoxyphenyl)propan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-3-9(12)7-4-5-10(13-2)8(11)6-7/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHJXCGNRHGZATB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC(=C(C=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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